molecular formula C13H19N5 B12966027 Guanidine, N-cyano-N'-4-pyridinyl-N''-(1,2,2-trimethylpropyl)-, (S)- CAS No. 113563-70-5

Guanidine, N-cyano-N'-4-pyridinyl-N''-(1,2,2-trimethylpropyl)-, (S)-

Cat. No.: B12966027
CAS No.: 113563-70-5
M. Wt: 245.32 g/mol
InChI Key: IVVNZDGDKPTYHK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyano-N inverted exclamation marka-4-pyridinyl-N inverted exclamation marka inverted exclamation marka-[(1S)-1,2,2-trimethylpropyl]guanidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyano group, a pyridinyl group, and a guanidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N inverted exclamation marka-4-pyridinyl-N inverted exclamation marka inverted exclamation marka-[(1S)-1,2,2-trimethylpropyl]guanidine can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods in industrial settings due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N inverted exclamation marka-4-pyridinyl-N inverted exclamation marka inverted exclamation marka-[(1S)-1,2,2-trimethylpropyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, transition metal catalysts such as palladium are often used in substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce amines or other reduced forms .

Scientific Research Applications

N-Cyano-N inverted exclamation marka-4-pyridinyl-N inverted exclamation marka inverted exclamation marka-[(1S)-1,2,2-trimethylpropyl]guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyano-N inverted exclamation marka-4-pyridinyl-N inverted exclamation marka inverted exclamation marka-[(1S)-1,2,2-trimethylpropyl]guanidine involves its interaction with specific molecular targets and pathways. The cyano group and guanidine moiety play crucial roles in its reactivity and interactions with other molecules. The compound can form complexes with metal ions and participate in various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyano and guanidine derivatives, such as:

Uniqueness

N-Cyano-N inverted exclamation marka-4-pyridinyl-N inverted exclamation marka inverted exclamation marka-[(1S)-1,2,2-trimethylpropyl]guanidine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

113563-70-5

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

1-cyano-2-[(2S)-3,3-dimethylbutan-2-yl]-3-pyridin-4-ylguanidine

InChI

InChI=1S/C13H19N5/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11/h5-8,10H,1-4H3,(H2,15,16,17,18)/t10-/m0/s1

InChI Key

IVVNZDGDKPTYHK-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1

Canonical SMILES

CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.